3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine
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Overview
Description
3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the triazine ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological assays for its antifungal, anticancer, and antiviral properties.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine can be compared with other similar compounds such as:
1,2,4-Triazines: These compounds share a similar triazine ring structure and have diverse biological activities.
Tetrazines: These compounds have an additional nitrogen atom in the ring and are known for their energetic properties.
Pyrazoles: These compounds have a similar pyrazole ring and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-7-methyl-3-methylsulfonyl-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C20H20N4O3S/c1-13-17(14-9-11-16(27-2)12-10-14)19-21-22-20(28(3,25)26)18(24(19)23-13)15-7-5-4-6-8-15/h4-12,18,21H,1-3H3 |
InChI Key |
VHFMTZFKZHKOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C(=NNC2=C1C3=CC=C(C=C3)OC)S(=O)(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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